Benzyl Piperidin-4-ylcarbamate Hydrochloride

Catalog No.
S984233
CAS No.
207296-89-7
M.F
C13H19ClN2O2
M. Wt
270.757
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Piperidin-4-ylcarbamate Hydrochloride

CAS Number

207296-89-7

Product Name

Benzyl Piperidin-4-ylcarbamate Hydrochloride

IUPAC Name

benzyl N-piperidin-4-ylcarbamate;hydrochloride

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.757

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H

InChI Key

PRLHASMXVOZART-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl

Synonyms

4-Cbz-aminopiperidine Hydrochloride; 4-Piperidinyl-carbamic Acid Phenylmethyl Ester Hydrochloride; 4-Piperidinyl-carbamic Acid Benzyl Ester Hydrochloride; Benzyl Piperidin-4-ylcarbamate Hydrochloride; 4-[(Carbobenzyloxy)amino]piperidine Hydrochlorid

Benzyl Piperidin-4-ylcarbamate Hydrochloride is a chemical compound with the molecular formula C14H20ClN2O2 and a molecular weight of approximately 270.78 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and organic solvents. The compound features a piperidine ring substituted by a benzyl group and a carbamate moiety, making it structurally significant in various chemical and biological contexts .

Typical of carbamates. These include:

  • Hydrolysis: In the presence of water, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbon dioxide.
  • Transesterification: The compound can react with alcohols to form esters, which may be useful in synthetic organic chemistry.
  • Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .

Research indicates that Benzyl Piperidin-4-ylcarbamate Hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
  • Antinociceptive Effects: Preliminary studies suggest it may have pain-relieving properties, making it a candidate for analgesic development.
  • Antidepressant Activity: Some research indicates potential antidepressant-like effects, warranting further exploration in psychiatric applications .

The synthesis of Benzyl Piperidin-4-ylcarbamate Hydrochloride typically involves several key steps:

  • Formation of Piperidin-4-amine: Starting from commercially available piperidine derivatives, piperidin-4-amine is synthesized through amination reactions.
  • Carbamate Formation: The piperidin-4-amine is then treated with benzyl chloroformate to form the carbamate linkage.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .

Benzyl Piperidin-4-ylcarbamate Hydrochloride finds applications in various fields:

  • Pharmaceutical Development: Its neuroactive properties make it a candidate for drug development targeting neurological disorders.
  • Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Biological Studies: Used in pharmacological studies to investigate mechanisms of action related to neurotransmitter systems .

Several compounds share structural or functional similarities with Benzyl Piperidin-4-ylcarbamate Hydrochloride. These include:

Compound NameStructural FeaturesUnique Properties
Benzyl Methylpiperidin-4-ylcarbamateContains a methyl group on piperidinePotentially different pharmacokinetics
4-PiperidoneSimple piperidine derivativeLacks carbamate functionality
N-Boc-PiperidineProtected amine formUseful for synthetic applications

Benzyl Piperidin-4-ylcarbamate Hydrochloride is unique due to its specific combination of the benzyl group and carbamate functionality, which may confer distinct biological activities not observed in similar compounds .

Dates

Modify: 2023-08-15

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